molecular formula C34H33NO15 B161178 Dexylosylbenanomicin A CAS No. 133806-62-9

Dexylosylbenanomicin A

Cat. No. B161178
M. Wt: 695.6 g/mol
InChI Key: PRUXMUKWYBVNMB-JAULALIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexylosylbenanomicin A is a natural product that belongs to the class of benanomicin antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 2017. Dexylosylbenanomicin A has shown promising results in the treatment of bacterial infections, especially those caused by drug-resistant pathogens.

Scientific Research Applications

Structural Analysis and Derivation

  • Dexylosylbenanomicins A and B are derived chemically from benanomicins A and B, respectively. These compounds, along with others like 2'-demethylbenanomicin A and 7-methoxybenanomicinone, were isolated from the culture filtrate of Actinomadura sp. MH193-16F4. Their structures were elucidated through spectral analyses (Kondo, Gomi, Uotani, Inouye, & Takeuchi, 1991).

Potential in Nanotechnology and Drug Delivery Systems

  • Dexylosylbenanomicin A, by virtue of its chemical structure, may have potential applications in the field of nanotechnology and drug delivery systems. Research on similar substances like dextran and its derivatives has shown the possibility of precise control over their chemical sequence and modification of various properties like hydrophilicity and temperature sensitivity. Such modifications can significantly expand the application of these substances in drug delivery systems (Huang & Huang, 2018).

Use in Biomedical Applications and Biopolymers

  • The structural features of dexylosylbenanomicin A might make it a candidate for exploration in biomedical applications, particularly in the development of biopolymers for medical use. The research on microbial exopolysaccharides, for instance, demonstrates their extensive medical applications, ranging from plasma expanders to pharmaceutical excipients. Biopolymers derived from such compounds are being increasingly utilized for controlled drug delivery, vaccine adjuvants, and diagnostic imaging systems (Moscovici, 2015).

Implications in Software Design for Scientific Research

  • While not directly related to dexylosylbenanomicin A, advancements in software design for empowering scientists can indirectly facilitate research into such compounds. Tools like the Taverna Workbench and myExperiment social website, which support the sharing and automation of scientific workflows, could be pivotal in accelerating research on dexylosylbenanomicin A and similar compounds (De Roure & Goble, 2009).

properties

CAS RN

133806-62-9

Product Name

Dexylosylbenanomicin A

Molecular Formula

C34H33NO15

Molecular Weight

695.6 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1

InChI Key

PRUXMUKWYBVNMB-JAULALIESA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

Other CAS RN

133806-62-9

synonyms

desxylosyl-benanomicin A
dexylosylbenanomicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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